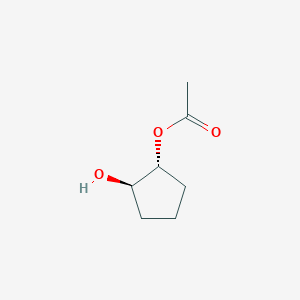

(1R)-trans-1,2-Cyclopentanediol monoacetate

Description

Propriétés

IUPAC Name |

[(1R,2R)-2-hydroxycyclopentyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJFZPSFQDTFRK-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utilization of (1R)-trans-1,2-Cyclopentanediol Monoacetate in Asymmetric Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development and asymmetric catalysis, the precision of chiral building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). (1R)-trans-1,2-Cyclopentanediol monoacetate —systematically known as (1R,2R)-trans-2-Acetoxy-1-cyclopentanol (CAS: 105663-22-7)—stands out as a highly versatile, enantiopure intermediate. By offering two contiguous stereocenters on a rigid cyclopentane ring, it serves as an indispensable scaffold for synthesizing chiral phosphine ligands and complex pharmaceutical intermediates.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its enzymatic synthesis, and its downstream applications in transition-metal catalysis.

Physicochemical Profiling & Quantitative Data

Understanding the physical constraints and purity metrics of a chiral auxiliary is critical for reproducible reaction design. The trans-configuration ensures minimal steric clash between the hydroxyl and acetate groups, while the specific optical rotation serves as a primary metric for enantiomeric fidelity.

Below is the consolidated physicochemical data for (1R,2R)-trans-2-Acetoxy-1-cyclopentanol, sourced from established analytical standards .

| Property | Value | Method / Condition |

| Chemical Name | (1R,2R)-trans-2-Acetoxy-1-cyclopentanol | IUPAC Standard |

| Synonyms | (1R)-trans-1,2-Cyclopentanediol monoacetate | Industry Standard |

| CAS Number | 105663-22-7 | Registry Identifier |

| Molecular Formula | C₇H₁₂O₃ | Elemental Composition |

| Molecular Weight | 144.17 g/mol | Calculated |

| Density | 1.102 g/mL | @ 20 °C |

| Refractive Index | n20/D 1.455 | @ 20 °C |

| Specific Optical Rotation | [α]20/D +31±2° | c = 1% in Chloroform |

| Enantiomeric Ratio | ≥98:2 | Chiral GC |

| Overall Purity | ≥99.0% | Sum of enantiomers (GC) |

Mechanistic Causality: Enzymatic Desymmetrization

The most efficient route to highly pure (1R)-trans-1,2-cyclopentanediol monoacetate is not through de novo asymmetric synthesis, but via the enzymatic kinetic resolution of racemic trans-1,2-cyclopentanediol.

The Logic of the Reaction Design

As an Application Scientist, I prioritize reactions that are thermodynamically driven and self-validating. We utilize Candida antarctica Lipase B (CAL-B) because its active site sterically accommodates and favors the (1R,2R)-enantiomer of cyclic diols.

Crucially, vinyl acetate is selected as the acyl donor instead of standard acetic anhydride or ethyl acetate. Why? When vinyl acetate donates its acetyl group, the leaving group is vinyl alcohol. Vinyl alcohol instantly and irreversibly tautomerizes into acetaldehyde. This tautomerization removes the leaving group from the equilibrium pool, rendering the acylation strictly irreversible. This thermodynamic trap ensures the reaction stops precisely at 50% conversion, yielding the (1R,2R)-monoacetate and leaving the (1S,2S)-diol unreacted.

Enzymatic kinetic resolution of racemic trans-1,2-cyclopentanediol using CAL-B.

Experimental Workflow: Self-Validating Protocol

To achieve the ≥98:2 enantiomeric ratio required for pharmaceutical applications, the following step-by-step protocol must be strictly adhered to. This system is designed to be self-validating: the reaction's success is proven by the natural plateau of conversion at the 50% mark.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (1R,2R)-trans-2-Acetoxy-1-cyclopentanol from a racemic mixture with >99% enantiomeric excess (ee).

-

Substrate Solubilization: Dissolve 100 mmol of racemic trans-1,2-cyclopentanediol in 200 mL of anhydrous methyl tert-butyl ether (MTBE).

-

Causality: MTBE is chosen because it provides optimal substrate solubility without stripping the essential hydration shell from the immobilized enzyme, which is necessary for catalytic conformation.

-

-

Acyl Donor Addition: Add 150 mmol (1.5 eq) of vinyl acetate to the solution.

-

Enzyme Introduction: Introduce 2.0 g of immobilized CAL-B (e.g., Novozym 435).

-

Incubation & Validation Monitoring: Incubate the suspension at 35 °C under orbital shaking (200 rpm). Continuously monitor the reaction via chiral Gas Chromatography (GC).

-

Self-Validation Check: The protocol validates itself when the conversion strictly plateaus at ~50%. If conversion exceeds 50%, it indicates enzyme promiscuity or background chemical acylation, prompting immediate troubleshooting of temperature or solvent purity.

-

-

Termination & Filtration: Upon confirming 50% conversion (typically 12–24 hours), terminate the reaction by filtering the immobilized enzyme through a sintered glass funnel. Wash the enzyme with cold MTBE for recycling.

-

Chromatographic Separation: Concentrate the filtrate under reduced pressure. Separate the highly lipophilic (1R,2R)-monoacetate from the highly polar unreacted (1S,2S)-diol using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Applications in Drug Development & Catalysis

The isolated (1R)-trans-1,2-cyclopentanediol monoacetate is not an end-product but a high-value gateway molecule.

Chiral Phosphine Ligands: The compound is a foundational building block for synthesizing chiral phosphine ligands. By converting the free hydroxyl group to a leaving group (such as a mesylate or tosylate) and subsequently displacing it with phosphine derivatives, chemists can generate bidentate ligands with a rigid cyclopentane backbone .

Asymmetric Heterocyclization: Ligands derived from this scaffold are frequently paired with transition metals like iridium (e.g., Iridium chloride/BINAP systems). These catalytic complexes are employed in the asymmetric heterocyclization of naphthylamines with diols, yielding highly functionalized benzoquinolines and benzoindoles—core pharmacophores in numerous oncological and neurological drug candidates .

References

physical properties of chiral cyclopentanediol monoacetate

Chiral Cyclopentanediol Monoacetates: Physicochemical Profiling and Enzymatic Desymmetrization Workflows

Executive Summary

Chiral cyclopentanediol monoacetates—such as (1R,2R)-trans-2-acetoxy-1-cyclopentanol and (1R,3S)-3-hydroxycyclopentyl acetate—are highly valuable chiral building blocks in advanced organic synthesis. They serve as critical stereocenters in the development of spatially directed libraries, prostaglandins, and carbocyclic nucleosides[1]. Because traditional multi-step asymmetric syntheses of these diols often suffer from moderate yields and poor selectivities, modern pharmaceutical process development relies heavily on the enzymatic desymmetrization of meso- or prochiral diols[2][3]. This whitepaper details the physicochemical properties of these intermediates and outlines a self-validating, lipase-catalyzed experimental protocol for their synthesis.

Physicochemical Profile & Structural Characteristics

Understanding the s is critical for downstream purification and analytical validation. These compounds generally exist as dense, viscous liquids at room temperature, which dictates the use of specific organic extraction solvents (e.g., ethyl acetate or diethyl ether) during aqueous workup.

The refractive index and density serve as rapid, non-destructive in-process checks for bulk purity before committing to time-intensive chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy[4].

Table 1: Comparative Physical Properties of Key Cyclopentanediol Monoacetates

| Property | (1R,2R)-trans-2-Acetoxy-1-cyclopentanol | (1R,3S)-3-Hydroxycyclopentyl acetate |

| CAS Number | 105663-22-7[4][5] | 149342-57-4[6] |

| Molecular Formula | C₇H₁₂O₃[4][5] | C₇H₁₂O₃[6] |

| Molecular Weight | 144.17 g/mol [4][5] | 144.17 g/mol |

| Density | 1.102 g/mL at 20 °C[4][7] | ~1.11 g/mL (Estimated) |

| Refractive Index | n20/D 1.455[4] | N/A |

| Physical State | Colorless to off-white liquid[4] | Viscous liquid |

| Purity Standard | ≥99.0% (GC, sum of enantiomers)[4][7] | ≥95.0% (NMR/GC) |

Mechanistic Framework: Enzymatic Desymmetrization

The synthesis of enantiopure cyclopentanediol monoacetates relies on the steric differentiation of enantiotopic hydroxyl groups within the active site of a hydrolase enzyme[2].

The Causality of Reagent Selection:

-

Enzyme Choice: Candida antarctica lipase B (CALB) or Lipase MY are selected because their active site geometry perfectly accommodates the planar cyclopentane ring, allowing high enantioselective transfer of the acyl group (>99% ee)[2][3].

-

Acyl Donor: Vinyl acetate or 1-ethoxyvinyl 2-furoate are utilized instead of standard esters. The causality here is thermodynamic: the leaving group (an enol) rapidly tautomerizes into acetaldehyde (or a stable ester), rendering the acylation strictly irreversible and driving the reaction to 100% conversion[3].

-

Dynamic Kinetic Asymmetric Transformation (DYKAT): In systems where the starting material is a racemic mixture rather than a meso-compound, combining the enzyme with a ruthenium-based racemization catalyst allows continuous epimerization of the unreactive enantiomer. This pushes the theoretical yield from a maximum of 50% (kinetic resolution) to 100% (DYKAT)[2].

Fig 1: Lipase-catalyzed enantioselective desymmetrization pathway of meso-cyclopentanediol.

Validated Experimental Protocol: Lipase-Catalyzed Acylation

The following protocol outlines a self-validating workflow for the desymmetrization of 1,2-cyclopentanediol. The system validates itself through continuous in-process analytical monitoring, ensuring that the critical quality attribute (enantiomeric excess) is met before downstream processing.

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of chiral monoacetate.

Step-by-Step Methodology:

-

Solvent and Substrate Preparation: Dissolve 16 mmol of meso-cyclopentanediol in 1.0 L of wet diisopropyl ether (i-Pr₂O)[3].

-

Causality Check: The use of "wet" solvent is critical. A strictly anhydrous environment strips the essential hydration shell from the lipase, causing protein denaturation and loss of catalytic activity.

-

-

Enzyme and Donor Addition: Add 10 g of immobilized Lipase MY (or CALB) followed by 80 mmol of the acyl donor (e.g., vinyl acetate or 1-ethoxyvinyl 2-furoate)[2][3].

-

Incubation: Stir the suspension gently at 30 °C for 30 hours[3]. Avoid high-shear magnetic stirring which can mechanically grind and destroy the immobilized enzyme beads.

-

In-Process Validation (Self-Correction): At t=12h and t=24h, withdraw 50 µL aliquots. Filter, dilute in hexane, and inject into a Chiral GC. The reaction is validated to proceed to step 5 only when the unreacted starting material peak disappears and the product peak demonstrates >99% ee.

-

Filtration and Concentration: Filter the reaction mixture through a Celite pad to remove the immobilized enzyme[3].

-

Causality Check: Celite is used instead of standard filter paper to capture micro-aggregates of protein that could cause emulsions during concentration. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate in vacuo.

-

-

Purification: Purify the residue via silica gel (SiO₂) column chromatography using a gradient of hexanes and ethyl acetate (typically 3:1)[3]. Unlike some sensitive chiral compounds, the optical purity of cyclopentanediol monoacetates does not degrade during standard SiO₂ chromatography[3].

-

Final Validation: Confirm the structure via ¹H NMR. The successful monoacylation is validated by the downfield shift of the carbinol proton (adjacent to the newly formed ester) by approximately 1.0–1.5 ppm compared to the starting diol.

References

-

Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols | The Journal of Organic Chemistry - ACS Publications.[Link]

-

Efficient Lipase-Catalyzed Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols and Meso 1,2-Diols Using 1-Ethoxyvinyl 2-Furoate | The Journal of Organic Chemistry - ACS Publications.[Link]

-

Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC.[Link]

-

Comprehensive accounts of pharmaceutical research and development - DOKUMEN.PUB.[Link]

-

Products - Labco LLC.[Link]

Sources

Technical Whitepaper: Chemical Structure and Synthesis of (1R)-trans-1,2-Cyclopentanediol Monoacetate

Executive Summary

(1R)-trans-1,2-Cyclopentanediol monoacetate, systematically known as (1R,2R)-trans-2-Acetoxy-1-cyclopentanol (CAS: 105663-22-7), is a highly valuable chiral building block in advanced organic synthesis and drug development. Characterized by its conformationally rigid cyclopentane core and stereospecific trans-1,2-disubstitution, this compound serves as a critical precursor for the stereoselective synthesis of carbocyclic nucleoside analogues, chiral phosphine ligands, and prostaglandins. This whitepaper provides an in-depth analysis of its structural properties, the mechanistic causality behind its enzymatic resolution, and validated protocols for its isolation.

Structural & Physicochemical Profiling

The molecular architecture of (1R)-trans-1,2-Cyclopentanediol monoacetate features a five-membered aliphatic ring where a hydroxyl group (-OH) and an acetate group (-OAc) are positioned on adjacent carbons (C1 and C2) in a trans geometry. The absolute configuration is (1R, 2R), meaning the substituents project toward opposite faces of the cyclopentane plane, minimizing steric hindrance while providing distinct vectors for downstream functionalization.

Quantitative Physicochemical Data

The following table summarizes the verified physicochemical properties of the enantiopure compound:

| Property | Value / Specification |

| Chemical Name | (1R,2R)-trans-2-Acetoxy-1-cyclopentanol |

| CAS Number | 105663-22-7 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| SMILES | CC(=O)O[C@@H]1CCC[C@H]1O |

| Optical Activity ([α]²⁰/D) | +31 ± 2° (c = 1% in chloroform) |

| Enantiomeric Purity | ≥99.0% ee (sum of enantiomers, GC) |

| Density | 1.102 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.455 |

Mechanistic Insights: Enzymatic Kinetic Resolution

The synthesis of enantiopure (1R)-trans-1,2-Cyclopentanediol monoacetate is rarely achieved through traditional asymmetric synthesis due to the difficulty of differentiating two identical secondary hydroxyl groups. Instead, the field standard relies on the enzymatic kinetic resolution of racemic trans-1,2-cyclopentanediol[1].

Causality Behind Experimental Choices

-

Biocatalyst Selection (Candida antarctica Lipase B - CALB): CALB is selected for its profound enantioselectivity (high E-value) toward cyclic secondary alcohols. The active site of CALB possesses a stereochemical pocket that perfectly accommodates the (1R,2R)-enantiomer for acylation while sterically clashing with the (1S,2S)-enantiomer.

-

Acyl Donor (Vinyl Acetate): The choice of vinyl acetate over ethyl acetate or acetic anhydride is a deliberate thermodynamic strategy. When CALB transfers the acetyl group to the diol, the leaving group is vinyl alcohol. Vinyl alcohol instantly and irreversibly tautomerizes into acetaldehyde. This irreversible step drives the equilibrium entirely to the right, preventing any reverse transesterification that would degrade the enantiomeric excess (ee).

Workflow for the CALB-catalyzed kinetic resolution of trans-1,2-cyclopentanediol.

Experimental Protocol: Lipase-Catalyzed Resolution

To ensure scientific integrity, the following methodology is designed as a self-validating system. The protocol utilizes real-time chromatographic feedback to arrest the reaction at the optimal thermodynamic checkpoint.

Materials: Racemic trans-1,2-cyclopentanediol, Vinyl acetate, Immobilized CALB (e.g., Novozym 435), Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow:

-

Substrate Solubilization: Dissolve 100 mmol of racemic trans-1,2-cyclopentanediol in 150 mL of anhydrous MTBE. The choice of a non-polar, aprotic solvent like MTBE preserves the hydration shell of the immobilized enzyme, maximizing its catalytic conformation.

-

Acyl Donor Addition: Add 150 mmol (1.5 equivalents) of vinyl acetate to the solution.

-

Biocatalyst Introduction: Introduce 2.0 g of immobilized CALB.

-

Incubation & Self-Validating Monitoring: Incubate the suspension at 35 °C under orbital shaking (200 rpm).

-

Validation Checkpoint: Extract 50 µL aliquots hourly. Derivatize the unreacted hydroxyl groups with trifluoroacetic anhydride (TFAA) and analyze via chiral Gas Chromatography (GC).

-

Causality: The reaction must be artificially quenched the moment conversion reaches exactly 50%. Proceeding beyond 50% risks the slow acylation of the (1S,2S)-enantiomer, which would catastrophically lower the enantiomeric purity of the final product.

-

-

Quenching and Filtration: Once 50% conversion is confirmed (typically 12–18 hours), quench the reaction by filtering off the immobilized CALB. The enzyme can be washed with MTBE and recycled.

-

Chromatographic Separation: Concentrate the filtrate under reduced pressure. Separate the highly lipophilic (1R,2R)-monoacetate from the highly polar unreacted (1S,2S)-diol using silica gel flash chromatography (gradient elution: hexane/ethyl acetate, 80:20 to 50:50).

-

Verification: Confirm the optical purity of the isolated (1R,2R)-trans-2-Acetoxy-1-cyclopentanol via polarimetry ([α]²⁰/D +31°).

Applications in Drug Development

The stereochemical fidelity of (1R)-trans-1,2-Cyclopentanediol monoacetate makes it an indispensable scaffold in modern pharmacology.

-

Carbocyclic Nucleosides (Antivirals): The compound is a direct precursor in the synthesis of carbocyclic nucleoside analogues, where the unstable furanose ring of natural nucleosides is replaced by a robust cyclopentane or cyclopentene ring. For example, it is utilized in the stereoselective synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol, a critical intermediate for the HIV reverse transcriptase inhibitor Abacavir [2].

-

Chiral Ligands: The rigid trans-1,2-diol scaffold is utilized to synthesize C2-symmetric chiral phosphine and phosphite ligands. These ligands are subsequently coordinated with transition metals (e.g., Iridium or Rhodium) to catalyze asymmetric hydrogenations and heterocyclizations in API manufacturing[3].

References

Sources

An In-Depth Technical Guide to Spectroscopic Data for trans-1,2-Cyclopentanediol Derivatives

Introduction

In the landscape of modern drug discovery and materials science, cyclopentane rings are a prevalent structural motif. Among these, trans-1,2-cyclopentanediol and its derivatives are of particular importance, serving as versatile chiral building blocks for a range of biologically active molecules, including prostaglandins and carbocyclic nucleosides.[1] The precise three-dimensional arrangement—or stereochemistry—of the hydroxyl groups and other substituents on the cyclopentane ring is paramount, as it directly governs the molecule's biological activity and physical properties.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize trans-1,2-cyclopentanediol derivatives. As a senior application scientist, my objective is not merely to present data but to illuminate the underlying principles and explain the causality behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging spectroscopic data for unambiguous structure elucidation, stereochemical assignment, and purity assessment. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Methods, providing both the "how" and the "why" for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For trans-1,2-cyclopentanediol derivatives, NMR provides critical information about the carbon skeleton, the position and orientation of substituents, and the relative stereochemistry of the hydroxyl groups.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum gives a precise picture of the chemical environment of each hydrogen atom.

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is common, but for compounds with strong hydrogen-bonding capabilities, deuterated dimethyl sulfoxide (DMSO-d₆) may be preferable to ensure sharp -OH proton signals. A standard operating frequency of at least 400 MHz is recommended to resolve the complex, often overlapping, signals from the cyclopentane ring protons.

Interpreting the Spectrum:

-

Chemical Shifts (δ):

-

Methine Protons (H-C-O): The protons attached to the carbons bearing the hydroxyl groups (C1 and C2) are the most deshielded of the ring protons due to the electronegativity of the oxygen atom. They typically resonate in the range of 3.5 - 4.5 ppm . The exact shift is sensitive to the nature of other substituents on the ring.

-

Methylene Protons (-CH₂-): The remaining six protons on the cyclopentane ring (at C3, C4, and C5) will appear as a series of complex multiplets, usually between 1.2 and 2.2 ppm . Their signals often overlap, making definitive assignment from a 1D spectrum alone challenging.[2]

-

-

Coupling Constants (³JHH): The Key to trans Stereochemistry: The most crucial information for confirming the trans configuration comes from the vicinal coupling constant (³J) between the two methine protons (H1 and H2). The magnitude of ³J is related to the dihedral angle (Φ) between the two C-H bonds, as described by the Karplus equation.[3]

-

In a trans-1,2-disubstituted cyclopentane, the H1 and H2 protons are typically in a pseudo-axial/pseudo-axial or pseudo-equatorial/pseudo-equatorial relationship. The flexible cyclopentane ring undergoes rapid "pseudorotation" between various envelope and half-chair conformations.[4][5]

-

For a trans arrangement, the dihedral angle leads to a characteristically small coupling constant , typically in the range of 2-5 Hz .

-

In contrast, a cis arrangement would result in a larger coupling constant, often 5-8 Hz . This clear difference is a reliable diagnostic tool.

-

2D NMR Spectroscopy: Resolving Complexity

For anything beyond the simplest parent diol, 2D NMR is not a luxury but a necessity for unambiguous assignment.

Expertise in Action: A Logical Workflow A self-validating approach to structure elucidation involves a specific sequence of 2D NMR experiments.

Caption: Logical workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between the two methine proton signals (H1 and H2) definitively confirms their connectivity and allows for the measurement of their coupling constant.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to. This is the primary method for assigning carbon chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the entire molecular structure, especially when dealing with non-protonated (quaternary) carbons or for connecting different fragments of a larger derivative.

Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Optimize the spectral width to cover all expected signals (~0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (~0-200 ppm).

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.

-

Ensure sufficient resolution in both dimensions to resolve cross-peaks clearly.

-

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For diol derivatives, it provides clear evidence of the hydroxyl groups and any subsequent modifications.

Interpreting the Spectrum:

-

O-H Stretch: The most prominent feature in the IR spectrum of the parent diol is the hydroxyl stretching band. For trans-1,2-cyclopentanediol, this appears as a broad, strong absorption centered around 3300-3400 cm⁻¹ . The broadness is a direct result of intermolecular hydrogen bonding between molecules in the sample.

-

A Point of Trustworthiness: A key difference between cis and trans isomers is that the cis isomer can form an intramolecular hydrogen bond. This results in a sharper O-H band at a slightly higher frequency that persists even at high dilution, whereas the broad intermolecular band of the trans isomer will diminish and be replaced by a sharp "free" O-H band (~3600 cm⁻¹) upon high dilution.

-

-

C-O Stretch: A strong, sharp band corresponding to the C-O single bond stretch is typically observed in the 1050-1150 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

Derivatization: If the hydroxyl groups are derivatized (e.g., to form an ester), the broad O-H band will disappear and a new, very strong carbonyl (C=O) stretching band will appear around 1735-1750 cm⁻¹ .

Table 1: Key IR Absorption Frequencies for a trans-1,2-Cyclopentanediol Derivative

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3400 | Strong, Broad |

| Alkane (-CH₂) | C-H Stretch | 2850 - 2960 | Strong |

| Alcohol (-C-O) | C-O Stretch | 1050 - 1150 | Strong |

| Ester (C=O) | C=O Stretch | 1735 - 1750 | Very Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers corroborating structural evidence.

Causality Behind Ionization Choices:

-

Electron Ionization (EI): A high-energy technique often used with Gas Chromatography (GC-MS). It causes extensive fragmentation, creating a complex but highly reproducible "fingerprint" for a given compound.[6] The molecular ion (M⁺) peak may be weak or absent for alcohols, as they readily lose water.[7]

-

Electrospray Ionization (ESI): A "soft" ionization technique typically used with Liquid Chromatography (LC-MS). It results in minimal fragmentation and usually shows a strong signal for the protonated molecule [M+H]⁺ or an adduct with a salt, such as [M+Na]⁺. This is the preferred method for accurately determining the molecular weight of the intact derivative.

Common Fragmentation Pathways (EI): The fragmentation of cyclic alcohols is complex but often involves:

-

Loss of Water ([M-18]⁺): A very common fragmentation pathway for alcohols.

-

Alpha-Cleavage: Breakage of a C-C bond adjacent to the oxygen atom.

-

Ring Cleavage: The cyclopentane ring can open and subsequently fragment, leading to a series of peaks separated by 14 mass units (-CH₂-).[8]

Caption: Simplified EI fragmentation pathway for the parent diol.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., DB-5) and a temperature program that effectively separates the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

-

MS Detection: Operate the mass spectrometer in EI mode, scanning a mass range of m/z 40-400.

-

Data Analysis: Identify the retention time of the analyte. Analyze the corresponding mass spectrum for the molecular ion (if present) and characteristic fragment ions. Compare the spectrum to a database (e.g., NIST) for confirmation.

Chiroptical Spectroscopy: Assigning Absolute Configuration

For chiral derivatives, which are common in drug development, determining the absolute configuration (R or S) is essential. While NMR can establish the relative (cis/trans) stereochemistry, chiroptical methods like Vibrational Circular Dichroism (VCD) are powerful tools for assigning the absolute configuration.

Expertise & Experience: VCD measures the tiny difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting spectrum, while complex, is a unique and highly sensitive fingerprint of the molecule's absolute configuration.

A Self-Validating System: The standard and most trustworthy method for using VCD is to compare the experimental spectrum of one enantiomer with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT).[10]

-

If the experimental spectrum of your (+)-enantiomer matches the calculated spectrum for the (1R, 2R)-configuration, you can confidently assign that absolute stereochemistry.

-

The spectrum of the (-)-enantiomer will be a mirror image, providing internal validation of the assignment.

The O-H stretching region can be particularly informative, as the VCD signal is highly sensitive to the supramolecular chirality established by the hydrogen-bonding network in the sample.[11]

Conclusion: An Integrated Spectroscopic Approach

The robust characterization of trans-1,2-cyclopentanediol derivatives is not achieved by a single technique but by the logical integration of multiple spectroscopic methods. The journey begins with IR and MS to confirm functional groups and molecular weight. It then moves to a comprehensive 1D and 2D NMR analysis to piece together the carbon framework and, crucially, to establish the trans relative stereochemistry via proton coupling constants. For chiral molecules, the final, definitive assignment of absolute configuration is best accomplished by comparing experimental and calculated VCD spectra. This multi-faceted, self-validating workflow ensures the highest degree of scientific integrity and provides the unambiguous structural data required for advancing research, development, and regulatory submissions.

References

-

Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). The prediction of the absolute stereochemistry of primary and secondary 1,2-diols by 1H NMR spectroscopy: principles and applications. Chemistry, 11(19), 5509-22. [Link]

-

Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2009). Chiral 1,2-Diols: The Assignment of Their Absolute Configuration by NMR Made Easy. Organic Letters, 11(22), 5242–5245. [Link]

-

Seco, J. M., Freire, F., Quiñoá, E., & Riguera, R. (2005). The assignment of the absolute configuration of 1,2-diols by low-temperature NMR of a single MPA derivative. Organic Letters, 7(22), 4855-8. [Link]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2001). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. Chemistry, 7(15), 3167-78. [Link]

-

ResearchGate. (n.d.). Stereochemistries for 1,2-diols with two secondary alcohol groups. ResearchGate. [Link]

-

Cremer, D., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(2), 258-271. [Link]

-

van der Hage, E. R., van der Greef, J., Klinkers, E. H., & Lempers, H. E. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 34(3), 225-33. [Link]

-

Mennucci, B., & Caricato, M. (2023). Virtual Issue on Chiroptical Spectroscopy. The Journal of Physical Chemistry A, 127(38), 7905–7908. [Link]

-

Doc Brown's Chemistry. (n.d.). Cyclopentane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

Abbate, S., Longhi, G., Lebon, F., & Castiglioni, E. (2020). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Molecules, 25(20), 4843. [Link]

-

Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Beyere, A., & Luber, S. (2020). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Physical Chemistry Chemical Physics, 22(34), 19060-19064. [Link]

-

ResearchGate. (n.d.). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. ResearchGate. [Link]

-

ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. [Link]

-

PubChem. (n.d.). trans-1,2-Cyclopentanediol. PubChem. [Link]

-

Abraham, R. J., et al. (2001). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Journal of the Chemical Society, Perkin Transactions 2, (10), 1946-1954. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (1R)-trans-1,2-Cyclopentanediol Monoacetate (CAS: 105663-22-7): Synthesis, Applications, and Protocols for Drug Development Professionals

This guide provides an in-depth analysis of (1R)-trans-1,2-Cyclopentanediol Monoacetate, a valuable chiral building block in the pharmaceutical industry. We will explore its chemical properties, stereoselective synthesis via enzymatic kinetic resolution, and its critical role in the development of potent therapeutics, including carbocyclic nucleosides and prostaglandins.

Part 1: Core Compound Profile and Physicochemical Properties

(1R)-trans-1,2-Cyclopentanediol monoacetate, identified by the CAS number 105663-22-7, is the acetylated derivative of (1R,2R)-1,2-Cyclopentanediol. The "1R" designation in the monoacetate refers to the stereocenter bearing the acetate group. The inherent chirality and rigid cyclopentane scaffold of this molecule make it a strategic starting material for constructing complex, stereochemically defined pharmaceutical agents[1]. The cyclopentane motif is a common feature in many drugs, where it can serve as a core scaffold or as a bioisosteric replacement for other cyclic structures like furanose rings, often enhancing metabolic stability[1][2].

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 105663-22-7 | |

| Molecular Formula | C₇H₁₂O₃ | Derived |

| Molecular Weight | 144.17 g/mol | Derived |

| Parent Diol CAS | 930-46-1 ((1R,2R)-enantiomer) | [3] |

| Parent Diol Formula | C₅H₁₀O₂ | [3] |

| Parent Diol MW | 102.13 g/mol | [3] |

| Parent Diol Melting Point | 54-56 °C | [3][4] |

| Parent Diol Boiling Point | 136 °C / 21.5 mmHg |[4] |

Part 2: Synthesis via Enzymatic Kinetic Resolution

The primary route to obtaining enantiomerically pure (1R)-trans-1,2-Cyclopentanediol monoacetate is through the kinetic resolution of the racemic diol precursor, (±)-trans-1,2-Cyclopentanediol. While classical resolution methods exist, enzymatic kinetic resolution (EKR) offers superior efficiency, milder reaction conditions, and exceptional enantioselectivity, making it a preferred industrial method.

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the stereospecificity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. In the context of resolving (±)-trans-1,2-cyclopentanediol, a lipase enzyme selectively catalyzes the acylation of one enantiomer, leaving the other largely unreacted. Lipases are widely used due to their commercial availability, broad substrate acceptance, and stability in organic solvents[5]. For the synthesis of the target compound, the enzyme selectively acylates the (1R,2R)-diol, producing (1R)-trans-1,2-Cyclopentanediol monoacetate and leaving behind the unreacted (1S,2S)-diol.

This method is highly self-validating; the successful separation and the resulting high enantiomeric excess of both the product and the remaining starting material are direct confirmations of the enzyme's predictable stereopreference.

Figure 1: Workflow for the Enzymatic Kinetic Resolution of racemic trans-1,2-Cyclopentanediol.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes a representative procedure for the kinetic resolution of (±)-trans-1,2-cyclopentanediol using a commercial lipase.

Materials:

-

(±)-trans-1,2-Cyclopentanediol (CAS: 5057-99-8)

-

Immobilized Lipase from Pseudomonas cepacia (PSL-C) or Candida antarctica Lipase B (CaLB)

-

Vinyl acetate (acyl donor)

-

tert-Butyl methyl ether (TBME), anhydrous (solvent)[5]

-

Drying agent (e.g., anhydrous MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry flask, dissolve (±)-trans-1,2-cyclopentanediol (1.0 eq) in anhydrous TBME.

-

Addition of Reagents: Add vinyl acetate (1.5-2.0 eq) to the solution.

-

Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight relative to the substrate). The use of immobilized enzymes facilitates easier removal post-reaction and enhances stability and reusability.

-

Incubation: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral GC or HPLC to determine conversion and enantiomeric excess (ee). The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the remaining substrate.

-

Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude mixture contains the target monoacetate and the unreacted diol.

-

Chromatography: Purify the mixture using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate (1R)-trans-1,2-Cyclopentanediol monoacetate from the unreacted (1S,2S)-trans-1,2-cyclopentanediol.

Part 3: Applications in Pharmaceutical Synthesis

The enantiopure (1R)-trans-1,2-Cyclopentanediol scaffold is a cornerstone in the synthesis of several classes of drugs, primarily due to its utility as a chiral precursor for carbocyclic nucleoside analogues and prostaglandins[1].

Case Study: Carbocyclic Nucleoside Analogues (Abacavir)

Carbocyclic nucleosides are a vital class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a carbocyclic (e.g., cyclopentane or cyclopentene) ring[1]. This structural modification prevents glycosidic bond cleavage by phosphorylases, thereby increasing the metabolic stability and in vivo half-life of the drug.

Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV, is a prime example[1]. The synthesis of its core aminocyclopentene intermediate can be strategically derived from enantiopure precursors like (1R)-trans-1,2-Cyclopentanediol monoacetate. The defined stereochemistry of the starting material is crucial for establishing the correct stereocenters in the final active pharmaceutical ingredient (API).

Figure 2: Simplified synthetic relationship between the chiral starting material and the Abacavir API.

Case Study: Prostaglandin Analogues (Latanoprost)

Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic analogues are used to treat conditions like glaucoma. Latanoprost, for instance, is a prostaglandin F2α analogue that reduces intraocular pressure. The cyclopentane core of prostaglandins is a defining structural feature[2]. The synthesis of these complex molecules relies heavily on chiral building blocks to construct the highly functionalized cyclopentane ring with the correct stereochemistry for all substituents. (1R)-trans-1,2-Cyclopentanediol and its derivatives serve as key starting materials for establishing this intricate stereochemical architecture[1].

Part 4: Analytical and Safety Data

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Key signals for the monoacetate would include a singlet around 2.1 ppm corresponding to the acetyl methyl protons and a downfield shift for the proton on the carbon bearing the acetate group compared to the parent diol.

-

Mass Spectrometry (MS): Provides molecular weight confirmation. Electron ionization (EI) mass spectra for the parent trans-1,2-Cyclopentanediol are available in the NIST Chemistry WebBook for reference[6].

-

Chiral HPLC/GC: Essential for determining the enantiomeric excess (ee) of the product after enzymatic resolution.

Safety and Handling: Specific safety data for the monoacetate is not widely published. However, information for the parent compound, trans-1,2-Cyclopentanediol, provides a useful surrogate for handling precautions.

-

GHS Hazard Statements: For trans-1,2-Cyclopentanediol, the reported hazards include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is recommended. For handling powders, a type N95 (US) respirator may be appropriate[4].

-

Storage: Store in a cool, dry, well-ventilated area.

Conclusion

(1R)-trans-1,2-Cyclopentanediol monoacetate is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex pharmaceuticals. Its preparation via robust enzymatic resolution protocols underscores the power of biocatalysis in modern drug development. For researchers and scientists, a thorough understanding of the synthesis and strategic application of this chiral building block is essential for innovating the next generation of therapeutics, from antiviral agents to treatments for glaucoma.

References

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 225711, trans-1,2-Cyclopentanediol. [Link]

-

Carro, J., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1618. [Link]

-

MDPI. Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. [Link]

-

NIST. 1,2-Cyclopentanediol, trans-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. 1,2-Cyclopentanediol, trans-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95497, trans-Cyclopentane-1,2-diol. [Link]

-

PubMed. Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol. [Link]

-

ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(11), 6767-6811. [Link]

-

IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

-

National Center for Biotechnology Information. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 23(17), 4947-4950. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (±)-反-1,2-环戊二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

The Asymmetric Fulcrum: Chiral Monoacetates as Indispensable Building Blocks in Advanced API Synthesis

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring bottleneck: the scalable, highly enantioselective synthesis of complex active pharmaceutical ingredients (APIs). The strategic deployment of chiral monoacetates —synthesized primarily via the enzymatic desymmetrization of meso-diols or meso-diacetates—offers an elegant solution.

By breaking the symmetry of a prochiral or meso substrate, we generate a highly versatile building block possessing two orthogonally reactive handles: a free hydroxyl group and an acetate ester. This technical guide explores the mechanistic causality behind their synthesis, provides a self-validating experimental protocol, and details their translational impact in pharmaceutical development.

Mechanistic Foundations of Enzymatic Desymmetrization

The synthesis of chiral monoacetates relies heavily on biocatalysis, specifically utilizing hydrolases such as lipases. Unlike traditional transition-metal asymmetric catalysis, lipases operate under mild conditions and offer exquisite stereocontrol without the need for toxic heavy metals.

The causality behind this stereoselectivity lies in the enzyme's catalytic triad (typically Ser-His-Asp) and its highly structured binding pocket. When a meso-diol enters the active site of a biocatalyst like Pseudomonas cepacia lipase (Lipase PS-30), the spatial constraints of the pocket create a massive energy difference between the transition states of the two enantiotopic hydroxyl groups. The enzyme selectively acylates one hydroxyl group while leaving the other untouched, yielding a chiral monoacetate with near-perfect enantiomeric excess (ee).

Workflow of lipase-catalyzed desymmetrization of meso-diols to chiral monoacetates.

Quantitative Efficacy Across Substrate Classes

The versatility of chiral monoacetates is best demonstrated by the broad substrate scope of the lipases used to generate them. Below is a synthesized dataset comparing the biocatalytic generation of chiral monoacetates across various pharmaceutical applications.

| Substrate | Biocatalyst | Solvent System | Acyl Donor / Reaction | Yield (%) | Enantiomeric Excess (ee %) | Target Application |

| meso-diol precursor | Lipase PS-30 (P. cepacia) | Aqueous Buffer | Asymmetric Hydrolysis | 80.0 | 99.3 | Thromboxane A2 Antagonists |

| Racemic alcohol (±)-8 | Lipase PS-30 (P. cepacia) | Toluene | Isopropenyl acetate | 49.0* | 98.5 | Cholesterol Lowering Agents |

| Prochiral diol 77 | Lipase PS | Benzene | Vinyl acetate | 96.5 | 91.3 | Antiepileptogenic Drugs |

| 2-(3'-methoxybenzyl)-1,3-propanediol | P. cepacia lipase | Vinyl acetate | Vinyl acetate (neat) | >99.0 | 94.0 | Mammalian Lignans |

*Note: For kinetic resolutions of racemic mixtures, the maximum theoretical yield of a single enantiomer is 50%. A 49.0% yield represents near-perfect kinetic conversion.

Protocol: Self-Validating Lipase-Catalyzed Desymmetrization

To ensure reproducibility and scientific integrity, the following protocol details the enantioselective acetylation of a meso-diol. This workflow is designed as a self-validating system , incorporating kinetic checkpoints to prevent over-reaction (which leads to achiral diacetates) and thermodynamic controls to drive the reaction forward.

Materials & Reagents

-

meso-diol substrate (50 mmol)

-

Immobilized Lipase PS-30 (Amano Enzyme, 5.0 g)

-

Isopropenyl acetate (150 mmol, 3.0 eq)

-

Anhydrous Toluene (500 mL)

Step-by-Step Methodology

-

Substrate Solvation: Dissolve 50 mmol of the meso-diol in 500 mL of anhydrous toluene.

-

Causality: Non-polar solvents like toluene are critical here. They do not strip the essential hydration shell from the enzyme's surface, thereby rigidifying the enzyme's active conformation and maximizing enantioselectivity.

-

-

Acyl Donor Addition: Add 3.0 equivalents of isopropenyl acetate to the solution.

-

Causality: Isopropenyl acetate is an irreversible acyl donor. Upon transferring its acetyl group, it releases acetone as a byproduct. Because acetone cannot act as a nucleophile, the reverse reaction is completely inhibited, driving the equilibrium toward 100% conversion.

-

-

Biocatalyst Integration: Introduce 5.0 g of immobilized Lipase PS-30.

-

Causality: Immobilization on a polypropylene support (e.g., Accurel PP) prevents enzyme aggregation in organic media and allows for simple mechanical recovery.

-

-

Kinetic Incubation & Self-Validation: Stir the suspension at 30°C at 250 rpm.

-

Validation Checkpoint: Monitor the reaction strictly via GC or TLC every 2 hours. The reaction must be terminated exactly when the monoacetate concentration plateaus and before any trace of the diacetate appears. Over-incubation erodes the ee% and yield.

-

-

Product Isolation: Filter the mixture through a Celite pad to recover the biocatalyst. Wash the pad with cold toluene. The recovered enzyme can be reused for up to 5 cycles. Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the pure chiral monoacetate. Validate the final ee% using chiral HPLC.

Translational Applications in Drug Development

The true power of the chiral monoacetate lies in its orthogonal reactivity. The free hydroxyl group can be oxidized, inverted, or protected, while the acetate group can be selectively hydrolyzed or displaced.

Divergent synthetic pathways enabled by orthogonal reactivity of chiral monoacetates.

A. Thromboxane A2 Antagonists (Cardiovascular Agents)

In the pursuit of potent cardiovascular agents, Bristol-Myers Squibb successfully developed a highly efficient route to a lactol key intermediate required for Thromboxane A2 (TxA2) antagonists. By subjecting a meso-diacetate to stereoselective asymmetric hydrolysis using immobilized Lipase PS-30, they isolated the required chiral monoacetate ester in 80% yield and 99.3% ee. This intermediate served as the foundational building block for the entire API architecture (1).

B. Annonaceous Acetogenins (Anti-Cancer Analogues)

Annonaceous acetogenins are potent inhibitors of mitochondrial complex I, making them highly attractive anti-cancer targets. The synthesis of complex analogues containing dihydroxyl groups near ether bonds heavily relies on chiral monoacetates. For example, the acetylation of (±)-trans-1,2-cyclopentandiol followed by hydrolytic optical resolution yields a highly pure chiral monoacetate. The free hydroxyl group is then protected, and the acetate is hydrolyzed to allow for subsequent coupling reactions with (2R)-glycidyl tosylate, eventually yielding the target cytotoxic analogue (2).

C. 1,1-Difluorocyclopropane Derivatives (Neurological & Psychiatric Targets)

Incorporating fluorine into drug molecules drastically improves metabolic stability and lipophilicity. The synthesis of enantiopure 1,1-difluorocyclopropane derivatives—used as metabotropic glutamate receptor 2 agonists for antiepileptogenic effects—utilizes lipase-catalyzed asymmetric transesterification of prochiral diols. Using Lipase PS in benzene, researchers achieved a 96.5% yield and 91.3% ee of the (R)-monoacetate, providing a reliable synthetic handle for subsequent fluorination and ring-expansion chemistries (3).

Conclusion

Chiral monoacetates represent a pinnacle of synthetic efficiency. By leveraging the evolutionary precision of biocatalysts, process chemists can reliably break the symmetry of cheap, readily available meso compounds to generate highly valuable, orthogonally functionalized intermediates. As the pharmaceutical industry continues to demand more complex, stereochemically pure APIs, the integration of enzymatic desymmetrization into early-stage route scouting will remain an indispensable strategy.

References

- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.

- Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues.

- The preparation and properties of 1,1-difluorocyclopropane derivatives.

- Bristol-Myers Squibb: Preparation of Chiral Intermediates for the Development of Drugs and APIs.Royal Society of Chemistry (RSC).

Sources

Stereochemical Dynamics and Analytical Resolution of Monoacetylated 1,2-Diols: A Comprehensive Guide for Drug Development

Executive Summary

Monoacetylated 1,2-diols are indispensable chiral building blocks in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). However, their utility is frequently complicated by their inherent stereochemical instability, specifically their propensity for intramolecular acyl migration. This whitepaper provides an in-depth mechanistic analysis of 1,2-diol monoacetates, detailing the causality behind acyl migration, field-proven strategies for enantioselective desymmetrization, and robust protocols for unambiguous stereochemical determination via NMR spectroscopy.

The Mechanistic Paradigm of Acyl Migration

The defining challenge in the chemistry of monoacetylated 1,2-diols is the O→O acyl migration (intramolecular transesterification). Under mildly acidic or basic conditions—or even upon prolonged standing in protic solvents—the acetyl group rapidly migrates between the vicinal hydroxyl groups.

Causality and Thermodynamics: This migration is fundamentally driven by the thermodynamic preference for the less sterically hindered ester. In acyclic systems, the equilibrium heavily favors the primary acetate over the secondary acetate[1]. In cyclic systems, the equilibrium shifts toward the equatorial acetate over the sterically encumbered axial acetate[1].

Stereochemical Fidelity: Despite the regiochemical scrambling, the absolute configuration of the carbon stereocenters remains completely intact. This is because the migration proceeds via a 5-membered cyclic orthoester intermediate. The carbon-oxygen bonds at the stereocenters are never broken during the formation or collapse of this tetrahedral intermediate; only the acyl carbon-oxygen bonds are cleaved. Consequently, the migration occurs with strict retention of configuration[2].

Mechanism of O to O acyl migration via a cyclic orthoester intermediate.

Strategies for Enantioselective Synthesis

To bypass the thermodynamic scrambling caused by acyl migration, kinetic control must be rigorously established during the synthesis of the monoacetate. The most effective approach is the desymmetrization of prochiral meso-1,2-diols.

Enzymatic Desymmetrization

The use of lipases—such as Candida antarctica Lipase B (CAL-B) or Pig Pancreatic Lipase (PPL)—is the gold standard for achieving high enantiomeric excess (ee)[3]. Recent advancements have successfully scaled these enzymatic processes for multigram preparative purposes, making them highly viable for drug development[4].

Causality of Reagent Selection: Lipases provide a highly enantio-discriminating chiral pocket. When paired with an irreversible acyl donor like vinyl acetate, the reaction is driven to absolute completion. The byproduct of the acylation, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization removes the nucleophile from the system, rendering the acylation strictly irreversible and preventing the enzyme from catalyzing the reverse reaction or facilitating acyl migration[3].

Alternative Catalytic Approaches

While enzymes are highly effective, small molecule organocatalysts (e.g., chiral DMAP derivatives) can also achieve desymmetrization via dynamic kinetic resolution[1]. Furthermore, metal-catalyzed approaches, such as the use of dinuclear zinc asymmetric catalysts, offer alternative pathways that are particularly effective for sterically challenging substrates that lipases cannot accommodate[5].

Quantitative Comparison of Desymmetrization Strategies

| Strategy | Catalyst System | Typical Acyl Donor | Average Yield | Enantiomeric Excess (ee) | Key Advantage |

| Enzymatic | CAL-B / PPL | Vinyl Acetate | 80 - 95% | > 95% | Mild conditions, highly scalable, green chemistry. |

| Organocatalytic | Chiral DMAP | Acetic Anhydride | 70 - 90% | 85 - 95% | Tunable catalyst structure for specific substrates. |

| Metal-Catalyzed | Dinuclear Zinc | Vinyl Benzoate | 75 - 85% | Up to 91% | Effective for remote or highly hindered diols. |

Stereochemical Determination via NMR Spectroscopy

Because acyl migration can obscure which hydroxyl was originally acetylated, derivatization for NMR analysis must be performed under strictly controlled conditions (neutral or buffered) to suppress the formation of the cyclic orthoester intermediate.

Mosher's Method (MTPA Derivatization): The free hydroxyl group of the monoacetate is reacted with (R)

- and (S)

- α -methoxy- α -trifluoromethylphenylacetyl (MTPA) chloride. Causality: The MTPA group induces predictable magnetic anisotropy. By calculating the difference in chemical shifts ( ΔδSR=δS−δR ) for the protons adjacent to the stereocenter, the absolute configuration can be deduced. The spatial arrangement of the phenyl ring shields specific protons depending on the stereochemistry of the diol derivative.

Coupling Constant Analysis: In cyclic 1,2-diol monoacetates, 3JHH coupling constants and NOESY correlations provide the relative stereochemistry. An axial-axial proton relationship will yield a large coupling constant ( J≈8−12 Hz), whereas equatorial-equatorial or axial-equatorial relationships yield smaller constants ( J≈2−5 Hz).

Workflow for the enzymatic desymmetrization and NMR analysis of 1,2-diols.

Standardized Experimental Protocols

Protocol A: Lipase-Catalyzed Desymmetrization of meso-1,2-Diols

This protocol establishes a self-validating kinetic resolution system.

-

Preparation: Dissolve the meso-1,2-diol (1.0 mmol) in anhydrous THF (10 mL). Causality: The use of a strictly anhydrous solvent prevents competitive enzymatic hydrolysis of the acyl donor and suppresses water-mediated acyl migration[3].

-

Enzyme Addition: Add immobilized CAL-B (50 mg, 5% w/w).

-

Acylation: Add vinyl acetate (5.0 mmol, 5.0 equiv). Stir the suspension at 30 °C.

-

Self-Validation & Monitoring: Monitor the reaction via chiral HPLC. The irreversible tautomerization of the vinyl alcohol leaving group ensures unidirectional progress. The reaction is complete when the monoacetate reaches >99% ee, typically within 4-12 hours.

-

Termination: Filter the mixture through a pad of Celite to remove the immobilized enzyme, permanently quenching the reaction. Concentrate the filtrate under reduced pressure at ambient temperature to avoid thermally-induced acyl migration.

Protocol B: MTPA Esterification for NMR Analysis

This protocol ensures derivatization without triggering regiochemical scrambling.

-

Preparation: Dissolve the enantioenriched monoacetate (0.1 mmol) in anhydrous CH 2 Cl 2 (2 mL) under an argon atmosphere.

-

Reagent Addition: Add anhydrous pyridine (0.3 mmol, 3.0 equiv), catalytic DMAP (0.01 mmol, 0.1 equiv), and (R) -MTPA-Cl (0.15 mmol, 1.5 equiv).

-

Causality: Pyridine acts as an essential acid scavenger. Without it, the HCl byproduct generated from the MTPA-Cl reaction would catalyze an O→O acyl migration, scrambling the regiochemistry and invalidating the subsequent NMR stereochemical assignment.

-

-

Reaction: Stir at room temperature for 3 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO 3 (2 mL). Extract with CH 2 Cl 2 (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.

-

Analysis: Repeat the protocol using (S) -MTPA-Cl on a separate aliquot. Acquire 1 H NMR spectra for both diastereomers and calculate ΔδSR to assign the absolute configuration.

Sources

- 1. researchgate.net [researchgate.net]

- 2. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 3. Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Precision Functionalization: The Function and Mechanisms of Selective Monoacetylation in Organic Synthesis

Introduction: The Challenge of Symmetry and Selectivity

Symmetrical and unsymmetrical diols are ubiquitous motifs in active pharmaceutical ingredients (APIs), natural product scaffolds, and advanced polymeric materials. The selective monoacetylation of these polyols represents a formidable challenge in organic synthesis[1]. Traditional acylation methodologies—such as the use of acetic anhydride in the presence of pyridine or 4-dimethylaminopyridine (DMAP)—rely heavily on inherent steric or electronic differences between hydroxyl groups.

When applied to symmetrical 1,n-linear diols, these traditional methods inevitably yield a statistical mixture of unreacted diol, monoacetate, and diacetate (typically in a 1:2:1 ratio)[2]. This lack of selectivity severely impacts the E-factor and process mass intensity (PMI) of the synthetic route, necessitating tedious chromatographic separations that are unviable for scale-up in drug development. To bypass these statistical limitations, modern synthetic paradigms employ advanced catalytic systems designed to enforce transition-state energy differentiation.

Mechanistic Paradigms in Selective Monoacetylation

As a Senior Application Scientist, it is critical to look beyond the yield and understand the causality of selectivity. The most effective modern protocols achieve monoacetylation not by altering the stoichiometric ratios, but by engineering the spatial and electronic environment of the transition state.

Organocatalytic Spatial Control via N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes have emerged as highly tunable tools for redox monoacylation. A breakthrough approach utilizes an NHC precatalyst bearing a pyridine moiety to selectively monoacylate 1,n-linear diols using α-benzoyloxyaldehydes as acyl donors[3].

The Causality of Selectivity: The selectivity is driven by precise hydrogen bonding. During the catalytic cycle, the aldehyde is converted into an electrophilic acylazolium intermediate. The pyridine nitrogen on the NHC catalyst acts as a specific hydrogen-bond acceptor for the non-reacting hydroxyl group of the diol[4]. This interaction anchors the substrate, geometrically locking it in place and precluding the second hydroxyl group from attacking the active site. Once the first hydroxyl is acetylated, the resulting monoester lacks the necessary hydrogen-bond donor capabilities to stabilize a second acylation event, effectively halting the reaction at the monoacetate stage[3].

Fig 1: NHC-catalyzed redox monoacylation cycle highlighting pyridine-directed H-bonding spatial control.

Biocatalytic Desymmetrization and Substrate-Assisted Catalysis

Lipases offer exquisite chemoselectivity and regioselectivity under exceptionally mild conditions. Thermomyces lanuginosus lipase (TLL) and Candida antarctica lipase B (CALB) are industry standards for these transformations[5].

The Causality of Selectivity: In a fascinating display of enzyme engineering, the T40A mutation in CALB deliberately deletes a crucial hydrogen bond donor (threonine) in the enzyme's oxyanion hole[5]. The system compensates via substrate-assisted catalysis: the non-reacting hydroxyl group of the diol substrate folds back to form a hydrogen bond with the oxyanion in the transition state, replacing the one deleted by the mutation[5]. This strict geometric requirement ensures that only monoacetylation occurs; a monoester cannot provide this stabilizing interaction, making a second acylation kinetically inaccessible[6].

Fig 2: CALB T40A mechanism: the diol's non-reacting OH stabilizes the oxyanion transition state.

Heterogeneous and Green Lewis Acid Catalysis

For industrial scale-up, heterogeneous catalysts like HY-Zeolite provide robust, reusable platforms for the selective monoacetylation of symmetrical diols using acetic anhydride[7]. Alternatively, Erbium(III) triflate (Er(OTf)3) paired with 1-acetylimidazole in aqueous media provides a highly sustainable route for small biomolecules[8]. The hard Lewis acidic Er³⁺ coordinates preferentially with the more sterically accessible primary hydroxyls, activating them toward the acyl donor while leaving secondary hydroxyls untouched[8].

Quantitative Data Summary

The following table synthesizes the operational parameters and yields of the leading monoacetylation methodologies, providing a comparative baseline for process chemists.

| Catalytic System | Substrate Scope | Acylating Agent | Solvent | Monoester Yield | Selectivity / Notes |

| NHC (Pyridine-derived) | 1,n-Linear Diols (C4-C10) | α-Benzoyloxyaldehyde | CHCl₃ | 45% - 59% | High (Mono:Di ratio up to 4.9:1)[4] |

| TLL Lipase (Immobilized) | 1,n-Diols (n=5,8) | Vinyl Acetate | Toluene / DIPE | 81% - 87% | Excellent; E-factor 2.31[2] |

| CALB (T40A Mutant) | 1,2-Ethanediol | Vinyl Acetate | Organic Media | >90% | Substrate-assisted catalysis[5] |

| Er(OTf)₃ (Lewis Acid) | Carbohydrates / Diols | 1-Acetylimidazole | Water | >85% | Primary OH highly selective[8] |

| HY-Zeolite | Symmetrical Diols | Acetic Anhydride | Acetic Acid | High | Reusable heterogeneous catalyst[7] |

Experimental Protocols

To ensure self-validating and reproducible workflows, the following step-by-step methodologies detail the execution of both organocatalytic and biocatalytic monoacetylation.

Protocol A: NHC-Catalyzed Redox Monoacylation of 1,6-Hexanediol[4]

This protocol leverages hydrogen-bond spatial control to prevent over-acetylation.

-

Preparation: Flame-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with dry Argon for 5 minutes.

-

Reagent Loading: Add 1,6-hexanediol (1.0 mmol, 1.0 equiv) and the pyridine-derived triazolium precatalyst (0.1 mmol, 10 mol%) to the tube.

-

Solvent Addition: Inject 2.0 mL of anhydrous chloroform (CHCl₃) to dissolve the solids.

-

Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 equiv) dropwise via syringe. Stir for 5 minutes at room temperature to generate the free carbene.

-

Acyl Donor Addition: Add α-chloroaldehyde or α-benzoyloxyaldehyde (1.2 mmol, 1.2 equiv) in one portion.

-

Reaction: Stir the mixture at room temperature (25 °C) for 12-24 hours. Monitor the consumption of the diol via TLC (EtOAc/Hexane 1:1).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the monoacetylated product (yield ~59%).

Protocol B: Green Biocatalytic Monoacetylation using Immobilized TLL[2]

This protocol utilizes a recyclable acyl donor as the solvent, minimizing process mass intensity.

-

Preparation: In a 50 mL round-bottom flask, add the symmetrical 1,n-diol (e.g., 1,8-octanediol, 5.0 mmol).

-

Solvent/Donor Addition: Add 20 mL of vinyl acetate. The vinyl acetate acts dually as the reaction solvent and the irreversible acyl donor (generating acetaldehyde as a volatile byproduct).

-

Catalyst Loading: Add 150 mg of Thermomyces lanuginosus lipase (TLL) immobilized on polypropylene powder.

-

Reaction: Mechanically stir the suspension at room temperature (25 °C) for 24 hours. Note: Mechanical stirring is preferred over magnetic stirring to prevent the mechanical degradation of the immobilized enzyme support.

-

Workup & Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with a small amount of cold vinyl acetate (the enzyme can be reused up to 5 times without loss of activity).

-

Isolation: Concentrate the filtrate under reduced pressure to remove the excess vinyl acetate and byproduct acetaldehyde. The resulting residue is the highly pure monoacetate (>85% yield), requiring little to no chromatographic purification.

Conclusion & Future Perspectives

The selective monoacetylation of diols has evolved from a statistical nightmare into a highly controlled, precision-engineered transformation. By understanding the causality behind the selectivity—whether it is the pyridine-directed hydrogen bonding in NHC organocatalysis[3] or the substrate-assisted transition state stabilization in mutant lipases[5]—process chemists can rationally design synthetic routes that drastically reduce waste and improve overall yields. Future developments will likely focus on combining continuous-flow chemistry with immobilized biocatalysts to further optimize the E-factor of these critical functionalizations.

References

-

N-Heterocyclic Carbene-Catalyzed Chemoselective Monoacylation of 1,n-Linear Diols Organic Letters (ACS Publications). URL:[Link]

-

Lipase-Catalyzed Selective Monoacylation of 1,n-Diols with Vinyl Acetate ResearchGate. URL:[Link]

-

Selective Monoacylation of Diols by Substrate Assisted Catalysis in T40A ResearchGate. URL:[Link]

-

Selective Acetylation of Small Biomolecules and Their Derivatives Catalyzed by Er(OTf)3 Molecules (MDPI). URL:[Link]

-

Key Reactions Of Sugars: Glycosylation and Protection Master Organic Chemistry. URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

The Architectural Backbone of Modern Therapeutics: Why Chiral Diol Intermediates are Indispensable in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property of nature that dictates molecular recognition and biological function. Within the intricate landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a drug molecule is paramount, often separating a potent therapeutic from an inactive or even toxic compound. Chiral diols—organic molecules featuring two hydroxyl groups attached to a stereochemically defined framework—have emerged as exceptionally versatile and critical intermediates. They serve as foundational building blocks for a vast array of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereochemical principles governing drug action, delves into the strategic importance of chiral diols as synthons, details robust methodologies for their asymmetric synthesis, and illustrates their application through a compelling case study in antiviral drug development.

The Stereochemical Imperative: Chirality's Decisive Role in Pharmacology

The biological environment is inherently chiral. Receptors, enzymes, and nucleic acids are composed of chiral building blocks (L-amino acids and D-sugars), creating stereospecific environments for molecular interactions.[1] Consequently, when a chiral drug is introduced, its constituent enantiomers often exhibit markedly different biological activities.[2][3] This phenomenon is a cornerstone of modern pharmacology and necessitates stringent control over stereochemistry in drug design.[4][5]

The tragic case of thalidomide, where the (R)-enantiomer possessed sedative effects while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[1][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now have stringent guidelines, emphasizing the need to characterize each enantiomer in a chiral drug candidate.[4][7][8]

1.1. Eutomers, Distomers, and the Three-Point Interaction Model